molecular formula C13H20N2S B11801511 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine

3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine

Cat. No.: B11801511
M. Wt: 236.38 g/mol
InChI Key: HFZGHUZJSIOMED-UHFFFAOYSA-N
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Description

3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethylpyrrolidinyl group and an ethylthio group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine typically involves the reaction of 2-chloropyridine with 1-ethyl-2-pyrrolidinone in the presence of a base, followed by the introduction of the ethylthio group using ethylthiol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The ethylthio group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylpyrrolidinyl group can enhance the compound’s binding affinity to these targets, while the ethylthio group may modulate its reactivity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylthio)pyridine: Lacks the ethylpyrrolidinyl group, resulting in different chemical properties and reactivity.

    3-(1-Methylpyrrolidin-2-yl)-2-(ethylthio)pyridine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in biological activity and binding affinity.

Uniqueness

3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine is unique due to the combination of the ethylpyrrolidinyl and ethylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine is a heterocyclic compound with a unique structure that combines a pyridine ring with an ethylpyrrolidine moiety and an ethylthio group. Its molecular formula is C12H16N2S, and it has garnered attention for its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound features the following structural characteristics:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Pyrrolidine Moiety : A five-membered ring containing one nitrogen atom, which may enhance the compound's ability to cross the blood-brain barrier.
  • Ethylthio Group : This substituent can influence the compound's reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Initial studies suggest that compounds with similar structures have significant activity against various bacterial strains. This makes them promising candidates for developing new antimicrobial agents.
  • Anticancer Activity : The compound has been explored for its potential to inhibit cancer cell proliferation. Studies indicate that pyridine derivatives often demonstrate cytotoxic effects against several cancer cell lines .
  • Neuroprotective Effects : The ethylpyrrolidine component may enhance neuroprotective properties, making it a candidate for treating neurodegenerative diseases. It is believed to interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The compound may bind effectively to enzyme active sites or receptor sites due to its structural features, enhancing its biological effects.
  • It might exhibit synergistic effects when combined with other pharmacological agents, warranting further research into its combinatorial applications in therapy .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • A study demonstrated that similar pyridine derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, indicating the potential of this compound as an antimicrobial agent.
  • Another research effort focused on its anticancer properties, reporting that derivatives with ethylthio groups exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-thio counterparts .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

Reaction Type Reagents Conditions
OxidationHydrogen peroxide, m-chloroperbenzoic acidVaries based on substrate
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions
SubstitutionAmines, alkoxides, palladium or copper catalystsVaries based on substrate

The compound's applications span multiple fields:

  • Medicinal Chemistry : As a potential therapeutic agent with antimicrobial and anticancer activities.
  • Biochemical Research : Utilized as a ligand in biochemical assays to study enzyme activity.
  • Material Science : Investigated for its electronic and optical properties in material development .

Properties

Molecular Formula

C13H20N2S

Molecular Weight

236.38 g/mol

IUPAC Name

3-(1-ethylpyrrolidin-2-yl)-2-ethylsulfanylpyridine

InChI

InChI=1S/C13H20N2S/c1-3-15-10-6-8-12(15)11-7-5-9-14-13(11)16-4-2/h5,7,9,12H,3-4,6,8,10H2,1-2H3

InChI Key

HFZGHUZJSIOMED-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=C(N=CC=C2)SCC

Origin of Product

United States

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